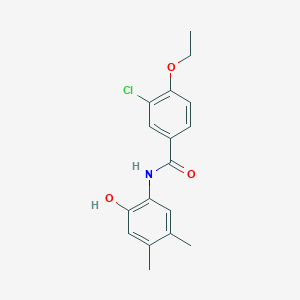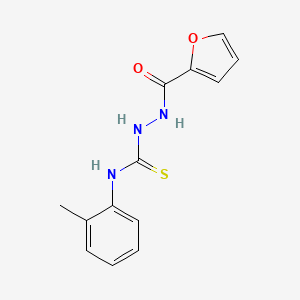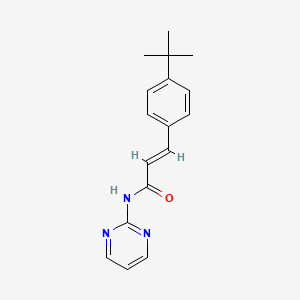
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CEHDB and is known for its unique chemical properties that make it suitable for various applications.
Wirkmechanismus
The mechanism of action of CEHDB involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, CEHDB can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
CEHDB has been found to have various biochemical and physiological effects. Studies have shown that CEHDB can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death process. CEHDB has also been found to inhibit the expression of various proteins involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of CEHDB is its ability to inhibit the growth of cancer cells, making it a potential treatment for various types of cancer. However, CEHDB has some limitations in lab experiments, such as its low solubility in water, which can make it challenging to administer in vivo.
List of
Zukünftige Richtungen
1. Investigating the potential of CEHDB as a treatment for other diseases such as inflammatory bowel disease.
2. Developing more efficient synthesis methods for CEHDB to improve its availability for research purposes.
3. Studying the pharmacokinetics and pharmacodynamics of CEHDB to determine its efficacy and safety in humans.
4. Investigating the potential of CEHDB as a combination therapy with other anti-cancer drugs.
5. Developing CEHDB analogs with improved solubility and bioavailability for better in vivo administration.
Conclusion:
In conclusion, CEHDB is a promising chemical compound that has potential applications in the field of medicine. Its ability to inhibit the growth of cancer cells and its anti-inflammatory properties make it a potential treatment for various diseases. Further research is needed to explore its full potential and develop more efficient methods for its synthesis and administration.
Synthesemethoden
The synthesis of CEHDB involves the reaction of 3-chloro-4-ethoxybenzoic acid with 2-hydroxy-4,5-dimethylbenzylamine in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide. The reaction results in the formation of CEHDB, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
CEHDB has been extensively studied for its potential applications in the field of medicine. One of the significant applications of CEHDB is in the treatment of cancer. Studies have shown that CEHDB can inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. CEHDB has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-4-22-16-6-5-12(9-13(16)18)17(21)19-14-7-10(2)11(3)8-15(14)20/h5-9,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIGJRICXOUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5748044.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5748046.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5748081.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5748088.png)





